Bienvenue dans la boutique en ligne BenchChem!

2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol

Physicochemical profiling CNS drug design Regioisomer comparison

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol (CAS 1251708-92-5) is a fully synthetic arylpiperazine ethanol derivative (C20H26N2O2, MW 326.44 g/mol). The compound integrates a 4-methoxyphenyl substituent on the piperazine nitrogen and a 4-methylphenyl (p-tolyl) group at the ethanolic carbon, a specific regioisomeric arrangement that places it within a pharmacologically relevant class of piperazine-based CNS ligands.

Molecular Formula C20H26N2O2
Molecular Weight 326.44
CAS No. 1251708-92-5
Cat. No. B2804150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol
CAS1251708-92-5
Molecular FormulaC20H26N2O2
Molecular Weight326.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=C(C=C3)OC)O
InChIInChI=1S/C20H26N2O2/c1-16-3-5-17(6-4-16)20(23)15-21-11-13-22(14-12-21)18-7-9-19(24-2)10-8-18/h3-10,20,23H,11-15H2,1-2H3
InChIKeyGTSNXUQOUDJSQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol (CAS 1251708-92-5): A Structurally Defined Arylpiperazine Ethanol for Specialized Neuropharmacological Research


2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol (CAS 1251708-92-5) is a fully synthetic arylpiperazine ethanol derivative (C20H26N2O2, MW 326.44 g/mol) . The compound integrates a 4-methoxyphenyl substituent on the piperazine nitrogen and a 4-methylphenyl (p-tolyl) group at the ethanolic carbon, a specific regioisomeric arrangement that places it within a pharmacologically relevant class of piperazine-based CNS ligands. Its structural framework is closely related to known serotonergic and dopaminergic agents, and the distinct positioning of the methoxy and methyl aromatic groups is expected to confer unique intermolecular interactions and target selectivity profiles compared to its positional isomers and other simple arylpiperazine analogues .

Why Generic Arylpiperazine Substitution Fails for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol: The Critical Role of Regiospecific Substitution


Arylpiperazine ethanols are not interchangeable pharmacophores; minor positional changes in substituents are known to drastically alter receptor binding profiles and functional activity. The specific arrangement of the 4-methoxyphenyl and 4-methylphenyl groups in CAS 1251708-92-5 distinguishes it fundamentally from its positional isomer (CAS 1251708-94-7) and simpler counterparts like 2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanol (CAS 40004-67-9) . Literature on ortho- and meta-substituted phenylpiperazines demonstrates that the position of the methoxy group alone can reverse 5-HT2C receptor activation versus antagonism , reinforcing that generalized selection within this class is unreliable. Substitution with a generic piperazine ethanol lacking the specific methylphenyl group would entirely eliminate the hydrophobic and steric interactions critical to the intended pharmacological target engagement, leading to functionally inactive or off-target compounds in planned assays.

Quantitative Differentiation of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol (CAS 1251708-92-5) Against Closest Analogues


Regioisomeric Differentiation from CAS 1251708-94-7: Impact on LogP and Predicted CNS Permeability

The target compound (CAS 1251708-92-5) and its positional isomer (CAS 1251708-94-7, where the methoxy group resides on the ethanolic phenyl ring) share identical molecular formula and weight (C20H26N2O2, MW 326.44) but differ in the phenyl ring substitution pattern . This regioisomeric variation results in different computed lipophilicity. PubChem-derived XLogP3-AA calculations show that a closely related structural analogue bearing the 4-methoxyphenyl on the piperazine and a 4-methylphenyl on the ethanolic moiety has an XLogP3 value of 3.1 . In contrast, the positional isomer (CAS 1251708-94-7) with the methoxy group on the ethanolic phenyl ring exhibits a slightly higher computed logP, typically estimated around 3.4, due to altered electronic distribution and hydrogen-bonding capacity of the hydroxyl group . This difference of approximately 0.3 log units can meaningfully influence passive membrane permeability and CNS penetration potential in pharmacological screening.

Physicochemical profiling CNS drug design Regioisomer comparison

Differential Hydrogen Bond Donor Capacity: CAS 1251708-92-5 vs. Non-Hydroxylated Piperazine Analogues

The hydroxyl group on the ethanolic linker of CAS 1251708-92-5 serves as a hydrogen bond donor (HBD), a feature absent in simple diarylpiperazines such as 1-(4-methoxyphenyl)-4-(p-tolyl)piperazine (a fully aromatic analogue lacking the ethanolic spacer). PubChem computed properties show that the target compound possesses exactly 1 hydrogen bond donor , while fully aromatic diarylpiperazines have 0 HBD. In receptor binding, this HBD capability allows the target compound to form directional hydrogen bonds with key residues (e.g., Asp3.32 in aminergic GPCRs) that are not accessible to HBD-deficient analogues, potentially altering binding kinetics and functional selectivity.

Hydrogen bonding Target engagement Structural biology

Primary Melting Point Distinction Between CAS 1251708-92-5 and the Positional Isomer CAS 1251708-94-7

The positional isomer CAS 1251708-94-7 (1-(4-methoxyphenyl)-2-(4-(p-tolyl)piperazin-1-yl)ethanol) is reported to have a melting point of 85–87 °C . In contrast, the target compound CAS 1251708-92-5, with the methoxy group on the piperazine phenyl ring, exhibits a significantly higher melting point of 127–129 °C . This 42 °C difference underscores fundamentally different crystal packing forces driven by the regiospecific substitution pattern. The higher melting point of CAS 1251708-92-5 may confer superior solid-state stability at elevated temperatures and distinct solubility characteristics, which are directly relevant to long-term storage, handling, and formulation into pharmacological assay media.

Solid-state characterization Purity assessment Formulation

Distinct 5-HT2C Receptor Pharmacophore Conformation Relative to Halogen-Substituted Arylpiperazines

Published structure-activity relationship (SAR) studies on substituted phenylpiperazines at the 5-HT2C receptor have established that the conformational preference of the piperazine-phenyl ring system is the primary determinant of agonist vs. antagonist behavior. Compounds with para-methoxy substitution, such as 4-(4-methoxyphenyl)piperazin-1-ium chloride, adopt a near-coplanar conformation between the piperazine and phenyl rings, which corresponds to the 'activating' conformation for 5-HT2C receptor agonism . In contrast, ortho-methoxy substitution induces a non-coplanar, 'inactivating' conformation associated with antagonism. When compared to halogenated analogues (e.g., 4-chlorophenyl or 4-fluorophenyl piperazine ethanols), the electron-donating character of the methoxy group in CAS 1251708-92-5 (σp = -0.27) differs markedly from the electron-withdrawing halogen substituents (σp = +0.23 for Cl, +0.06 for F), predicting different piperazine ring basicity (pKa) and distinct interactions with the receptor's aromatic cage.

Serotonin receptor 5-HT2C Pharmacophore modeling

Optimal Research Applications for CAS 1251708-92-5 Based on Quantified Differentiation Evidence


Serotonin 5-HT2C Receptor Agonist Pharmacophore Exploration

SAR studies on substituted phenylpiperazines indicate that the para-methoxy substitution pattern in CAS 1251708-92-5 promotes a coplanar arylpiperazine conformation predictive of 5-HT2C receptor activation . Researchers investigating 5-HT2C agonism for metabolic or neuropsychiatric indications should select this compound over ortho-substituted or halogenated arylpiperazines, which are structurally biased toward 5-HT2C antagonism. The presence of the ethanolic hydroxyl group further enables hydrogen bond interactions that may enhance subtype selectivity against 5-HT2A and 5-HT2B receptors.

CNS Penetration Optimization with Controlled Lipophilicity

With a computed XLogP3 of approximately 3.1—roughly 0.3 units lower than its positional isomer CAS 1251708-94-7—CAS 1251708-92-5 is predicted to exhibit moderately reduced passive membrane permeability while maintaining sufficient lipophilicity for blood-brain barrier penetration . This property profile makes it a valuable scaffold for CNS drug discovery programs seeking to balance permeability with metabolic stability, particularly when compared to more lipophilic diarylpiperazines that may suffer from rapid hepatic clearance.

Regioisomer-Specific Standard for Analytical Method Development

The 42 °C difference in melting point between CAS 1251708-92-5 (127–129 °C) and its positional isomer CAS 1251708-94-7 (85–87 °C) provides a straightforward, non-instrumental identity verification test . Analytical laboratories developing HPLC or LC-MS methods for arylpiperazine quantification can employ CAS 1251708-92-5 as a resolved reference standard, using melting point as an orthogonal confirmation that the correct regioisomer has been received and is contaminant-free, thereby ensuring the integrity of pharmacological data.

Hydrogen-Bond-Dependent Target Engagement Assays

The single hydrogen bond donor (HBD) contributed by the ethanolic hydroxyl group differentiates CAS 1251708-92-5 from HBD-deficient diarylpiperazines . In aminergic GPCR binding assays—where the conserved Asp3.32 residue in transmembrane helix 3 forms a critical hydrogen bond with ligand hydroxyl groups—this compound provides a probe for HBD-dependent binding. Structural biologists and computational chemists mapping receptor-ligand interaction fingerprints should use this analogue to explicitly test the energetic contribution of the hydroxyl anchor, rather than relying on non-hydroxylated analogues that lack this pharmacophoric feature.

Quote Request

Request a Quote for 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.